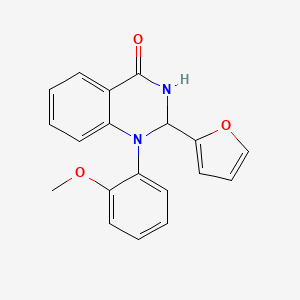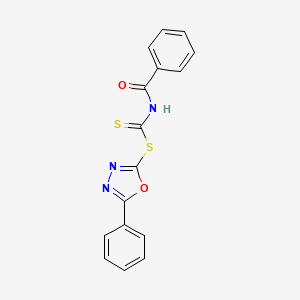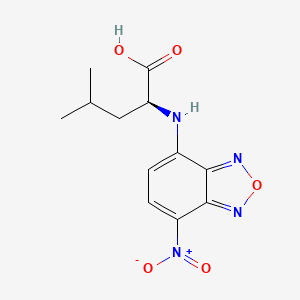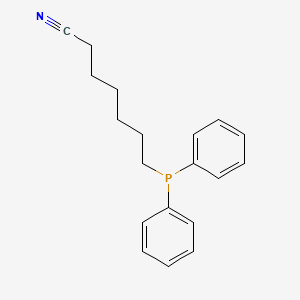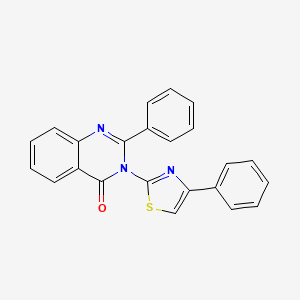
2-Phenyl-3-(4-phenyl-1,3-thiazol-2-yl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-3-(4-phenylthiazol-2-yl)quinazolin-4(3H)-one is a heterocyclic compound that features a quinazolinone core structure with phenyl and thiazolyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-(4-phenylthiazol-2-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with a thiazole derivative under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the quinazolinone ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-3-(4-phenylthiazol-2-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of halogenated quinazolinone derivatives.
Aplicaciones Científicas De Investigación
2-Phenyl-3-(4-phenylthiazol-2-yl)quinazolin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-3-(4-phenylthiazol-2-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylquinazolin-4(3H)-one: Lacks the thiazole ring, making it less complex.
3-(4-Phenylthiazol-2-yl)quinazolin-4(3H)-one: Similar structure but without the phenyl group on the quinazolinone core.
Uniqueness
2-Phenyl-3-(4-phenylthiazol-2-yl)quinazolin-4(3H)-one is unique due to the presence of both phenyl and thiazolyl substituents, which can enhance its biological activity and chemical reactivity compared to simpler analogs.
Propiedades
Número CAS |
72756-47-9 |
|---|---|
Fórmula molecular |
C23H15N3OS |
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
2-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)quinazolin-4-one |
InChI |
InChI=1S/C23H15N3OS/c27-22-18-13-7-8-14-19(18)24-21(17-11-5-2-6-12-17)26(22)23-25-20(15-28-23)16-9-3-1-4-10-16/h1-15H |
Clave InChI |
KYQLBPTYIFVJSJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CSC(=N2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[(6-Amino-3-methylpyrido[2,3-b]pyrazin-8-yl)amino]ethyl}benzenesulfonamide](/img/structure/B12905011.png)
![2-[2-[6-[(2-Chlorophenyl)methylsulfanyl]purin-9-yl]ethyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B12905017.png)

![5-Methyl-2-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12905033.png)

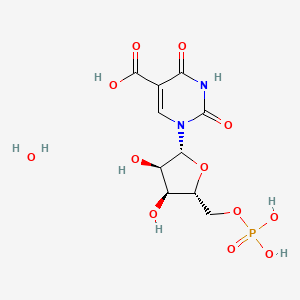
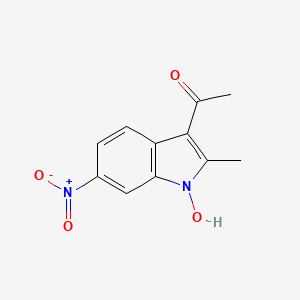
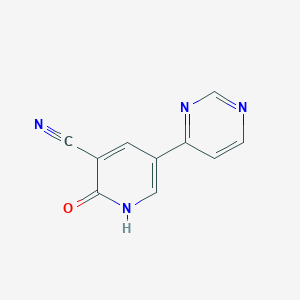
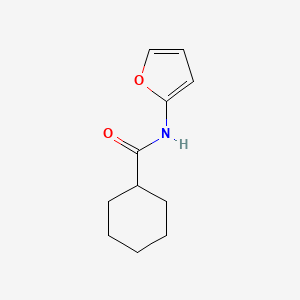
![N-(4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl)acetamide](/img/structure/B12905072.png)
